molecular formula C19H22O4 B385225 3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate CAS No. 622355-39-9

3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B385225
CAS No.: 622355-39-9
M. Wt: 314.4g/mol
InChI Key: ZRFLTMORMHZORC-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate is a complex organic compound with the molecular formula C19H22O4. It is known for its unique bicyclic structure, which includes a dioxobicycloheptane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of 3,5-dimethylphenol with 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives .

Scientific Research Applications

3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
  • 3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid

Uniqueness

Compared to similar compounds, 3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate stands out due to its ester functional group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring specific chemical properties .

Properties

IUPAC Name

(3,5-dimethylphenyl) 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-11-8-12(2)10-13(9-11)23-16(22)19-7-6-18(5,17(19,3)4)14(20)15(19)21/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFLTMORMHZORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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